Cas no 1514255-90-3 (Methyl 5-amino-1,3-benzothiazole-2-carboxylate)

1514255-90-3 structure
상품 이름:Methyl 5-amino-1,3-benzothiazole-2-carboxylate
CAS 번호:1514255-90-3
MF:C9H8N2O2S
메가와트:208.237020492554
MDL:MFCD26680722
CID:4673769
Methyl 5-amino-1,3-benzothiazole-2-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- Methyl 5-amino-1,3-benzothiazole-2-carboxylate
- Methyl 5-Aminobenzo[d]thiazole-2-carboxylate
-
- MDL: MFCD26680722
- 인치: 1S/C9H8N2O2S/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,10H2,1H3
- InChIKey: GKVZWAMAXWGPOS-UHFFFAOYSA-N
- 미소: S1C2=CC=C(N)C=C2N=C1C(OC)=O
Methyl 5-amino-1,3-benzothiazole-2-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY268951-1g |
Methyl 5-Aminobenzo[d]thiazole-2-carboxylate |
1514255-90-3 | ≥95% | 1g |
¥14800.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y1192997-1g |
Methyl 5-Aminobenzo[d]thiazole-2-carboxylate |
1514255-90-3 | 95% | 1g |
$1650 | 2024-07-19 | |
eNovation Chemicals LLC | D634622-1g |
methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 1g |
$1150 | 2024-08-03 | |
Enamine | EN300-6740156-0.1g |
methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95.0% | 0.1g |
$379.0 | 2025-03-13 | |
Enamine | EN300-6740156-0.05g |
methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95.0% | 0.05g |
$254.0 | 2025-03-13 | |
Enamine | EN300-6740156-1.0g |
methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95.0% | 1.0g |
$1092.0 | 2025-03-13 | |
A2B Chem LLC | AY21122-1g |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 1g |
$1185.00 | 2024-04-20 | |
Aaron | AR01FWZY-100mg |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 100mg |
$547.00 | 2025-03-10 | |
1PlusChem | 1P01FWRM-1g |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 1g |
$1412.00 | 2024-06-20 | |
1PlusChem | 1P01FWRM-10g |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate |
1514255-90-3 | 95% | 10g |
$10995.00 | 2024-06-20 |
Methyl 5-amino-1,3-benzothiazole-2-carboxylate 관련 문헌
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1514255-90-3 (Methyl 5-amino-1,3-benzothiazole-2-carboxylate) 관련 제품
- 1361499-99-1(2-Hydroxy-3-methyl-4-(perchlorophenyl)pyridine)
- 946251-87-2(N-cyclopentyl-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)
- 1098396-43-0((dicyclopropylmethyl)2-(diethylamino)ethylamine)
- 79768-40-4(11-trans Leukotriene D4)
- 1547934-04-2(2-methyl-2-{(2-methylphenyl)methylamino}propane-1,3-diol)
- 1252817-14-3(N-benzyl-N-ethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide)
- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)
- 72009-69-9(benzyl N-{[(1r,4r)-4-cyanocyclohexyl]methyl}carbamate)
- 2138754-85-3(2-amino-2-(2-hydroxy-2-methylcyclopentyl)acetamide)
- 2171694-27-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(5-fluoropyridin-3-yl)carbamoylbutanoic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1514255-90-3)Methyl 5-amino-1,3-benzothiazole-2-carboxylate

순결:99%
재다:1g
가격 ($):1855.0